

Understanding the mass shift in Clevidipine-¹⁵N,^d10

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Compound of Interest

Compound Name: Clevidipine-¹⁵N,^d10

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Introduction to Clevidipine and Isotopic Labeling

Clevidipine is a dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It is characterized by an ultra-short half-life of approximately one minute, as it is rapidly metabolized by blood and tissue esterases.[1][2] This rapid metabolism necessitates highly sensitive and specific analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for its accurate quantification in biological matrices.[3][4]

In LC-MS/MS-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. These standards, such as Clevidipine-¹⁵N,^d10, have physicochemical properties nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation. This allows for reliable correction of matrix effects and variations during sample processing. The incorporation of stable isotopes (¹⁵N and ²H or deuterium) induces a specific mass shift in the internal standard, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Theoretical Mass and Isotopic Shift

The mass shift of Clevidipine-¹⁵N,^d10 is determined by the incorporation of one ¹⁵N atom in place of a ¹⁴N atom and ten deuterium (²H) atoms in place of ¹H atoms. The molecular formula of Clevidipine is C₂₁H₂₃Cl₂NO₆.

The theoretical monoisotopic mass of unlabeled Clevidipine and the predicted mass for Clevidipine-¹⁵N,_{d10} are presented below. This calculation assumes the replacement of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) with their respective heavier stable isotopes.

Compound	Molecular Formula	Monoisotopic Mass (Da)	Mass Shift (Da)
Clevidipine	C ₂₁ H ₂₃ Cl ₂ NO ₆	455.0851	N/A
Clevidipine- ¹⁵ N, _{d10}	C ₂₁ H ₁₃ D ₁₀ Cl ₂ ¹⁵ NO ₆	466.1485	+11.0634

Proposed LC-MS/MS Methodology

The following is a proposed experimental protocol for the analysis of Clevidipine using Clevidipine-¹⁵N,_{d10} as an internal standard, based on established methods for similar analytes.

Sample Preparation: Liquid-Liquid Extraction

- To 100 µL of a biological sample (e.g., human whole blood), add the internal standard solution (Clevidipine-¹⁵N,_{d10}).
- Vortex mix the sample for 1 minute.
- Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
- Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
- Transfer 200 µL of the supernatant to a clean 96-well plate.
- Evaporate the solvent under a stream of nitrogen at room temperature.
- Reconstitute the residue in 200 µL of a mobile phase-like solution (e.g., methanol:water 4:6, v/v) containing 2 mM ammonium acetate and 0.025% acetic acid.
- Inject the sample into the LC-MS/MS system.

Chromatographic Conditions

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** An ACE Excel 2 Phenyl column (50 × 2.1 mm) or a similar phenyl-based column that provides good separation for dihydropyridine compounds.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous phase (e.g., 2 mM ammonium acetate and 0.025% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).
- **Flow Rate:** A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
- **Column Temperature:** Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometric Conditions

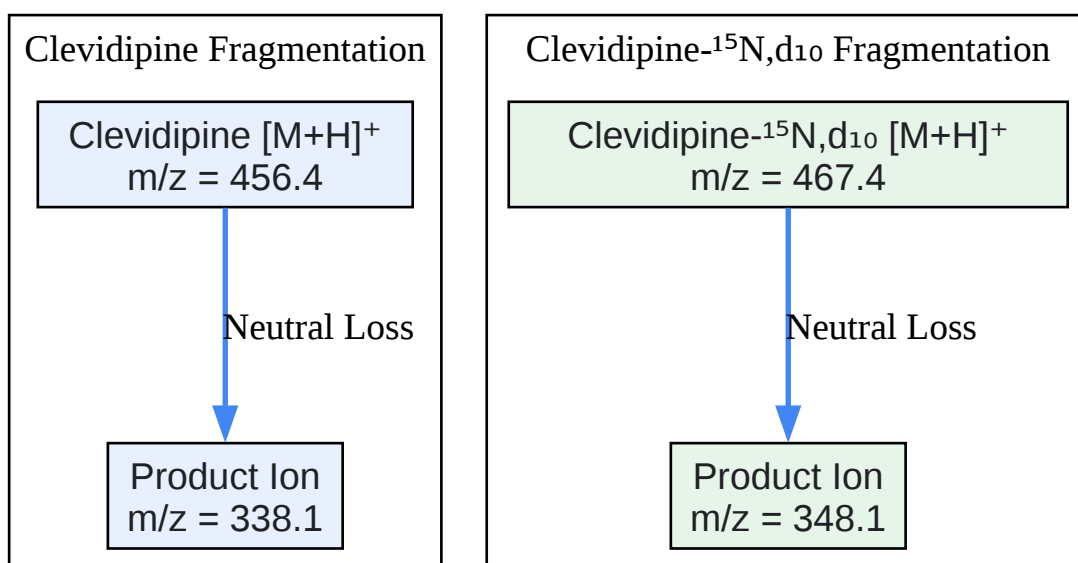
- **Mass Spectrometer:** A triple quadrupole mass spectrometer.
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.
- **Multiple Reaction Monitoring (MRM) Transitions:** The specific precursor-to-product ion transitions for Clevidipine and its internal standard are monitored. Based on published data for Clevidipine and Clevidipine-d₇, the following transitions are proposed:

Compound	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Proposed MRM Transition
Clevidipine	456.4	338.1	456.4 → 338.1
Clevidipine- ¹⁵ N, _{d10}	467.4	348.1	467.4 → 348.1

Note: The protonated molecular ion [M+H]⁺ for Clevidipine is observed at m/z 456.4 (average mass) in the literature, which is slightly different from the calculated monoisotopic mass due to isotopic distribution. The transition for Clevidipine-¹⁵N,_{d10} is inferred based on the fragmentation of the parent compound and the +11 Da mass shift.

Fragmentation Pathway

The fragmentation of dihydropyridine compounds in the mass spectrometer typically involves the loss of substituent groups from the dihydropyridine ring. For Clevidipine, the observed transition from m/z 456.4 to 338.1 corresponds to a neutral loss of the butoxymethyl group and subsequent rearrangement. Assuming the isotopic labels in Clevidipine- ^{15}N , d_{10} are not on this labile group, the ^{15}N and ten deuterium atoms will be retained in the major product ion.

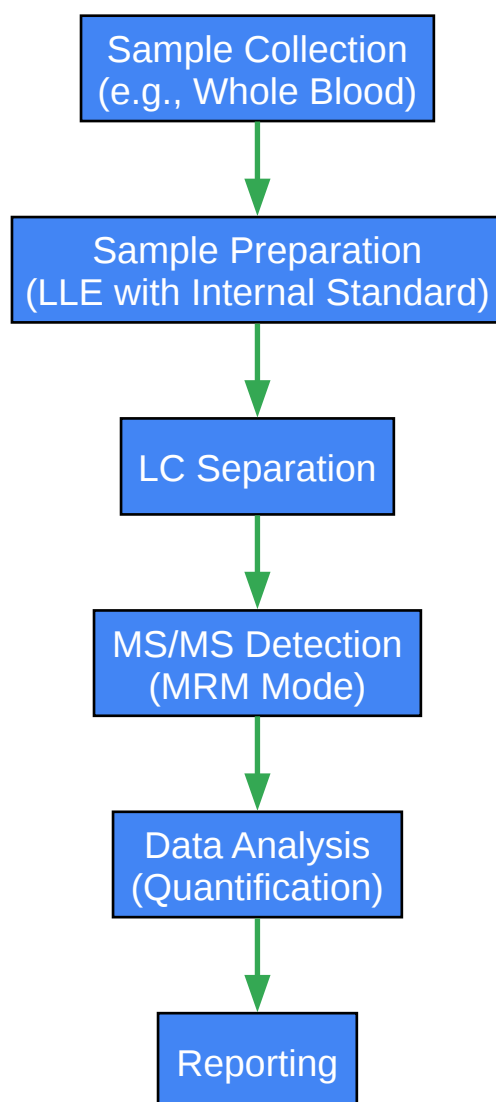


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Caption: Proposed fragmentation of Clevidipine and Clevidipine- ^{15}N , d_{10} .

Bioanalytical Workflow

The overall workflow for the bioanalysis of Clevidipine in a research or clinical setting is a multi-step process designed to ensure data integrity and accuracy.



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Caption: General experimental workflow for Clevidipine bioanalysis.

Conclusion

While direct experimental data for Clevidipine- $^{15}\text{N},\text{d}_{10}$ is not extensively documented in the public domain, a thorough understanding of its mass shift and fragmentation behavior can be extrapolated from the known characteristics of Clevidipine and its other isotopically labeled analogs. The predicted mass shift of +11.0634 Da provides a distinct analytical signal for its use as an internal standard. The proposed LC-MS/MS methodology and fragmentation pathway offer a solid foundation for the development and validation of a robust bioanalytical assay for the quantification of Clevidipine in complex biological matrices. This technical guide

serves as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

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